2-Ethoxy-3-methyl-benzaldehyde
Overview
Description
“2-Ethoxy-3-methyl-benzaldehyde” is an organic compound with the molecular formula C10H12O3 . It is a derivative of benzaldehyde, which is widely used in organic synthesis .
Synthesis Analysis
The synthesis of “2-Ethoxy-3-methyl-benzaldehyde” can be achieved through various methods. One such method involves the reaction of salicylaldehyde and an amine in a solvent like ethanol or methylbenzene . Another method involves the reduction of aldehydes and ketones using reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-3-methyl-benzaldehyde” consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a formyl group . The exact 3D structure can be viewed using computational chemistry tools .Chemical Reactions Analysis
The chemical reactions involving “2-Ethoxy-3-methyl-benzaldehyde” can be quite diverse, depending on the reaction conditions and the reagents used. For instance, it can undergo reduction reactions to form alcohols .Physical And Chemical Properties Analysis
“2-Ethoxy-3-methyl-benzaldehyde” is a solid at room temperature with a molecular weight of 180.20000 . It has a density of 1.11 g/mL at 25 °C and a boiling point of 140 °C at 15 mm Hg .Scientific Research Applications
Green Chemistry Education
An undergraduate organic chemistry class experiment utilized ionic liquids as solvents and catalysts for organic reactions, demonstrating innovative ideas in chemical research and green chemistry. This experiment involved the Knoevenagel condensation between benzaldehyde and malononitrile (Verdía, Santamarta, & Tojo, 2017).
Synthesis of Chemical Compounds
5-Ethoxy carbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidine-2(H)-one was synthesized using benzaldehyde, ethyl acetoacetate, and urea in the presence of strong acid ion exchange resin, achieving high yields (Mo, 2009).
Catalyst Research
The reduction of methyl benzoate and benzoic acid on a Y2O3 catalyst under hydrogen was examined using infrared spectroscopic flow reactors. This study provided insights into the reduction processes to benzaldehyde (King & Strojny, 1982).
Crystal Structure Analysis
The crystalline state of 2-[3-(tosyloxy)propoxy]benzaldehyde was studied, revealing its U-shaped conformation and parallel orientation of benzaldehyde and toluene rings (Jene, Chan, Cooke, & Ibers, 1999).
Enzyme Catalysis
Benzaldehyde lyase (BAL) was used in the enantioselective synthesis of benzoin derivatives, illustrating the enzyme's potential in asymmetric synthesis and reaction engineering (Kühl, Zehentgruber, Pohl, Müller, & Lütz, 2007).
Magnetic Properties in Chemistry
Comparative solvothermal syntheses of Co(II)4O4 cubes were conducted, where benzaldehyde derivatives were used to study magnetic properties and cluster architectures (Zhang, Dai, Wang, Zeng, & Kurmoo, 2013).
Schiff Base Synthesis
2-{2-Hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde was synthesized and used to prepare thiosemicarbazones and 1-{2-[(alkylimino)methyl]phenoxy}-3-[2-(vinyloxy)ethoxy]propan-2-ols (Kukharev, Stankevich, Klimenko, Kukhareva, & Bragin, 2008).
Optical Properties in Material Science
The synthesis of aluminum and zinc quinolates through styryl substituents in 2-position highlighted the impact of benzaldehyde derivatives on the optical properties of these complexes (Barberis & Mikroyannidis, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-12-10-8(2)5-4-6-9(10)7-11/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPRTBWIRGBPGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-methyl-benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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